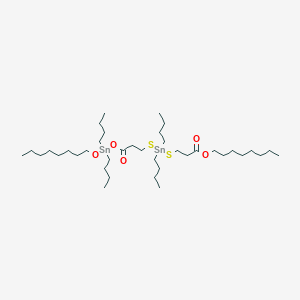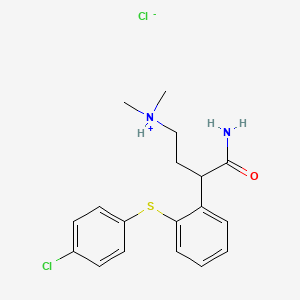
Phenol, p-arsenoso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, p-arsenoso- is a chemical compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group Phenol, p-arsenoso- is specifically known for its unique structure where an arsenic atom is bonded to the para position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, p-arsenoso- can be synthesized through several methods. One common approach involves the reaction of phenol with arsenic trioxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the use of arsenic acid and phenol under acidic conditions, leading to the formation of phenol, p-arsenoso-.
Industrial Production Methods: Industrial production of phenol, p-arsenoso- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenol, p-arsenoso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing quinones.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic-containing quinones, while substitution reactions can produce halogenated or nitrated derivatives of phenol, p-arsenoso-.
Scientific Research Applications
Phenol, p-arsenoso- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Phenol, p-arsenoso- is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phenol, p-arsenoso- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, leading to the accumulation of toxic intermediates and cell death. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Phenol, p-arsenoso- can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the arsenic moiety and has different chemical and biological properties.
Arsenic Acid: A related compound with arsenic in a different oxidation state and different reactivity.
Arsenic Trioxide: Another arsenic-containing compound with distinct chemical and biological properties.
Uniqueness: Phenol, p-arsenoso- is unique due to the presence of both phenolic and arsenic functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
By understanding the properties, reactions, and applications of phenol, p-arsenoso-, researchers can explore its potential in diverse fields and develop new technologies and therapies based on its unique characteristics.
Properties
CAS No. |
5453-66-7 |
|---|---|
Molecular Formula |
C6H5AsO2 |
Molecular Weight |
184.02 g/mol |
IUPAC Name |
4-arsorosophenol |
InChI |
InChI=1S/C6H5AsO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H |
InChI Key |
STPYWOHWWUWHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


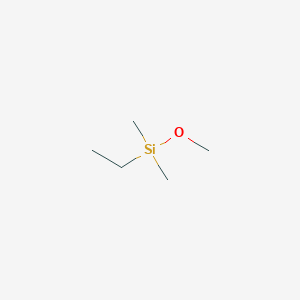
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)

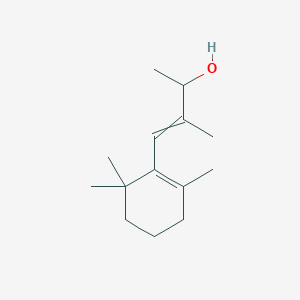

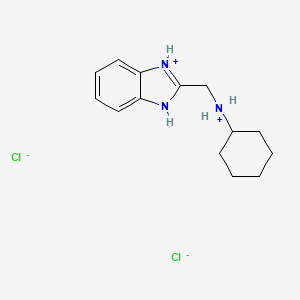
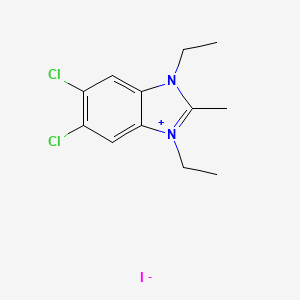
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)


